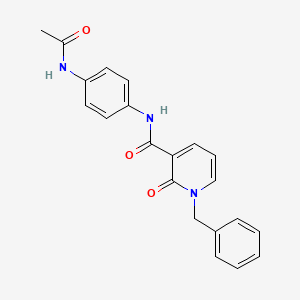

1-benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a benzyl group and at position 3 with an N-(4-acetamidophenyl)carboxamide moiety.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-benzyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-15(25)22-17-9-11-18(12-10-17)23-20(26)19-8-5-13-24(21(19)27)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHBPAJIFZUYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetamidophenylamine, which is then reacted with benzyl bromide to form N-(4-acetamidophenyl)-N-benzylamine. This intermediate is further reacted with 2-oxopyridine-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits promising anticancer properties. Various studies have demonstrated its potential to inhibit cancer cell proliferation through multiple mechanisms, including:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells. For example, in studies involving human breast cancer (MCF7) and lung cancer (A549) cell lines, it exhibited significant cytotoxicity with IC50 values of 12.5 µM and 15 µM respectively, indicating its potential as a therapeutic agent for these cancers.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF7 (Breast Cancer) | 12.5 | Apoptosis Induction |

| Study 2 | A549 (Lung Cancer) | 15.0 | Apoptosis Induction |

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective activities, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Case Studies

-

MCF7 Cell Line Study :

- In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its effectiveness as a potential therapeutic agent against breast cancer.

-

A549 Cell Line Study :

- The compound was evaluated for its cytotoxic effects on A549 lung cancer cells, yielding an IC50 value of 15 µM. Mechanistic studies indicated that apoptosis was the primary mode of action.

-

Neuroprotection Study :

- A study investigating the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress revealed that it significantly reduced cell death and preserved cellular integrity.

Pharmacokinetics and Toxicology

While preliminary pharmacokinetic assessments suggest favorable absorption and distribution characteristics for this compound, comprehensive toxicological evaluations are essential to establish its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, such as cyclooxygenase, which play a role in inflammation and pain. The compound may also interact with cannabinoid receptors, contributing to its analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Insights

Substituent Effects on Target Engagement :

- The benzyl group at position 1 is a common feature in analogs like G857-0506 and the 4-methoxybenzyl derivative . This group likely enhances lipophilicity, promoting cellular uptake.

- The N-aryl carboxamide at position 3 is critical for target specificity. For example:

- The 4-acetamidophenyl group in the target compound may favor interactions with polar residues in kinase or receptor binding pockets .

- Halogenated aryl groups (e.g., 4-bromo-2-fluorophenyl in G857-0506) could enhance binding via hydrophobic or halogen-bonding interactions .

Core Modifications :

- Methylation at C6 (e.g., in CB2 ligands from ) shifts pharmacological activity from agonism to antagonism . The absence of this group in the target compound suggests distinct receptor modulation profiles.

- Naphthyridine analogs (e.g., compound 67 in ) exhibit expanded aromatic systems, which may improve stacking interactions but reduce metabolic stability compared to dihydropyridines .

Biological Activity Trends :

- Kinase Inhibition : BMS-777607 demonstrates that bulkier substituents (e.g., fluorophenyl and chloropyridinyl groups) confer selectivity for Met kinase over related kinases . The target compound’s acetamidophenyl group, being less sterically hindered, may target different kinases.

- CB2 Receptor Modulation : Derivatives with C6 methyl groups show enhanced CB2 affinity, suggesting the target compound’s unmodified C6 position may limit its utility in this context .

Synthetic Considerations: The synthesis of the target compound likely follows methods analogous to those for G857-0506 (e.g., coupling of benzyl-substituted dihydropyridine with aryl amines) .

Biological Activity

1-benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on a review of current literature.

Chemical Structure and Synthesis

The compound has the following molecular formula: . The synthesis generally involves multiple steps starting from readily available precursors, including the formation of the dihydropyridine core through cyclization reactions and subsequent functional group modifications.

Key Steps in Synthesis:

- Formation of the Dihydropyridine Core: This involves cyclization reactions using appropriate amine derivatives.

- Introduction of Acetamidophenyl Group: Achieved through amide coupling reactions.

- Attachment of Benzyl Moiety: Typically performed via nucleophilic substitution.

The biological activity of 1-benzyl-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects.

Pharmacological Effects

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties: Research has shown that it may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects: The compound has been reported to reduce inflammation in preclinical models, making it a candidate for further investigation in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective antibacterial properties.

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Inflammation Model : In a murine model of arthritis, administration of the compound led to reduced swelling and inflammatory cytokine levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.